2-Bromo-4-ethoxy-1-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-ethoxy-1-ethynylbenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a bromine atom, an ethoxy group, and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethoxy-1-ethynylbenzene typically involves a multi-step process starting from benzene derivatives. One common method includes:
Ethoxylation: The addition of an ethoxy group to the benzene ring, often achieved through a Williamson ether synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethoxy-1-ethynylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling: Palladium catalysts and copper co-catalysts in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Various substituted benzenes depending on the nucleophile used.
Coupling: Complex aromatic compounds with extended conjugation.
Oxidation/Reduction: Carbonyl compounds or alkanes.
Scientific Research Applications
2-Bromo-4-ethoxy-1-ethynylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of organic electronic materials due to its conjugated structure.
Pharmaceuticals: May serve as a building block for the synthesis of bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethoxy-1-ethynylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example:
Electrophilic Substitution: The bromine atom can be replaced by nucleophiles through the formation of a benzenonium intermediate.
Coupling Reactions: The ethynyl group can form new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
- 1-Bromo-4-ethynylbenzene
- 1-Bromo-4-ethoxy-2-ethylbenzene
- 1-Bromo-2-ethynylbenzene
Uniqueness: 2-Bromo-4-ethoxy-1-ethynylbenzene is unique due to the combination of its functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both an ethoxy and an ethynyl group provides versatility in synthetic applications compared to similar compounds that may lack one of these groups.
Properties
IUPAC Name |
2-bromo-4-ethoxy-1-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-3-8-5-6-9(12-4-2)7-10(8)11/h1,5-7H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKKTAQCTZVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C#C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.